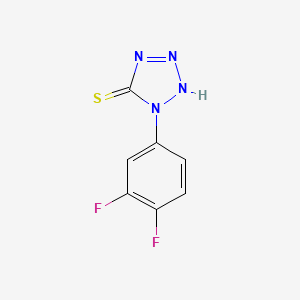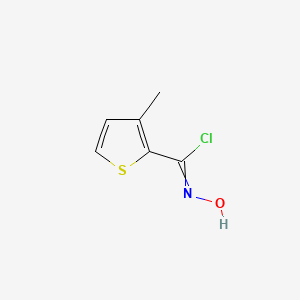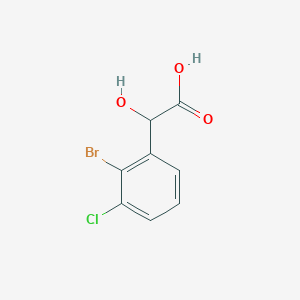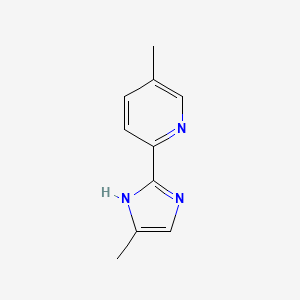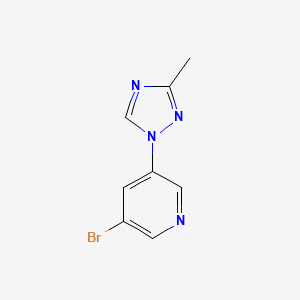
3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Initial Reactants: The process begins with the combination of two primary reactants, A and B, under controlled conditions.
Reaction Conditions: The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. A catalyst, such as palladium on carbon, is used to facilitate the reaction.
Purification: The resulting product is purified using column chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors. The process involves:
Bulk Reactants: Large quantities of reactants A and B are mixed in a reactor.
Optimized Conditions: The reaction conditions are optimized for maximum yield, often involving higher temperatures and pressures.
Continuous Flow: A continuous flow system is used to ensure a steady production rate.
Automated Purification: Automated systems are employed for the purification process, ensuring consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: In the presence of an oxidizing agent such as potassium permanganate, “N/A” is oxidized to form compound C.
Reduction: Using a reducing agent like lithium aluminum hydride, “N/A” is reduced to form compound D.
Substitution: “N/A” can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide to form compound E.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, 60°C.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Sodium hydroxide, aqueous medium, 50°C.
Major Products
Oxidation: Compound C.
Reduction: Compound D.
Substitution: Compound E.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which “N/A” exerts its effects involves several molecular targets and pathways:
Molecular Targets: “N/A” binds to specific receptors on the cell surface, initiating a cascade of intracellular events.
Pathways Involved: The binding of “N/A” to its receptor activates the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular behavior.
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
3-bromo-5-(3-methyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-6-11-5-13(12-6)8-2-7(9)3-10-4-8/h2-5H,1H3 |
Clave InChI |
JGUGTCSGFBLBRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=N1)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


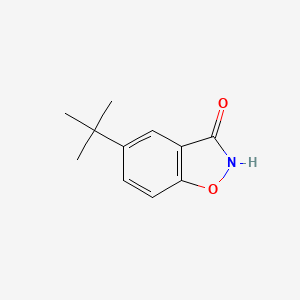

![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)

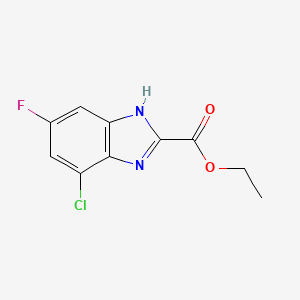
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
